Triisobutyl phosphate
Overview
Description
Triisobutyl phosphate is an organophosphorus compound with the chemical formula C₁₂H₂₇O₄P. It is a colorless, odorless liquid that is known for its strong polar solvent properties. This compound is primarily used in various industrial applications due to its unique chemical characteristics .
Mechanism of Action
Target of Action
Triisobutyl phosphate (TiBP) is a type of organophosphorus compound
Pharmacokinetics
It’s known that organophosphorus compounds can be absorbed through various routes, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
A study has shown that activated sludge can biodegrade tibp, indicating its potential impact on microbial communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TiBP. For instance, the biodegradation rate of TiBP can be significantly increased in an activated sludge bioreactor . Moreover, the presence of other chemicals in the environment might affect the action of TiBP.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisobutyl phosphate is typically synthesized through the esterification of phosphorus oxychloride with isobutanol. The reaction involves the following steps:
Esterification: Phosphorus oxychloride reacts with excess isobutanol in the presence of a catalyst to form this compound.
Dealcoholization and Acid Removal: The excess isobutanol is removed, and the reaction mixture is neutralized and washed to remove any residual acids.
Distillation: The product is then subjected to crude distillation followed by fine distillation to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of catalysts helps to accelerate the esterification process, lower the reaction temperature, and improve the yield of the product .
Chemical Reactions Analysis
Types of Reactions
Triisobutyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and isobutanol.
Substitution: It can participate in substitution reactions where the isobutyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and isobutanol.
Substitution: Alkyl or aryl phosphates.
Scientific Research Applications
Triisobutyl phosphate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Similar Compounds
Tri-n-butyl phosphate: Similar in structure but with n-butyl groups instead of isobutyl groups.
Tris(2-ethylhexyl) phosphate: Contains 2-ethylhexyl groups instead of isobutyl groups.
Triphenyl phosphate: Contains phenyl groups instead of isobutyl groups.
Uniqueness
Triisobutyl phosphate is unique due to its strong polar solvent properties and its ability to act as an effective antifoaming agent. Its specific structure allows it to be used in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tris(2-methylpropyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-10(2)7-14-17(13,15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKAMJBPFPHCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040698 | |
Record name | Triisobutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [MSDSonline] Insoluble in water (265 mg/L at 25 deg C); [IUCLID] | |
Record name | Phosphoric acid, tris(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutyl phosphate | |
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CAS No. |
126-71-6 | |
Record name | Triisobutyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tri-isobutylphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIISOBUTYL PHOSPHATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62222 | |
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Record name | Phosphoric acid, tris(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triisobutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisobutyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRI-ISOBUTYLPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MKE1AR3GB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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